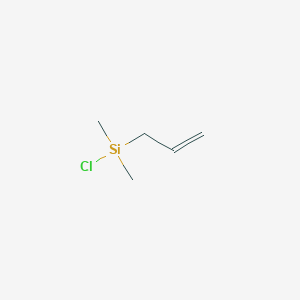

Allyldimethylchlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Silylation Agent:

One of the primary applications of Allyl(chloro)dimethylsilane lies in its role as a silylating agent. Silylation involves introducing a silyl group (SiR3, where R can be various groups) into a molecule. Allyl(chloro)dimethylsilane can silylate various functional groups, including hydroxyl (-OH) and carboxylic acid (-COOH) groups. This modification can enhance the volatility, stability, and derivatization of the target molecule, making it more amenable to various analytical techniques like gas chromatography-mass spectrometry (GC-MS) []. For instance, silylation of steroids with Allyl(chloro)dimethylsilane improves their volatility and facilitates their analysis by GC-MS [].

Synthesis of Organosilicon Polymers:

Allyl(chloro)dimethylsilane plays a role in the synthesis of specific types of polymers known as organosilicon polymers. These polymers possess unique properties like heat resistance, electrical conductivity, and water repellency. Researchers can utilize Allyl(chloro)dimethylsilane as a precursor for the preparation of phenylenebis(silanediyl triflates). These triflates act as synthons, which are essentially building blocks for the formation of more complex organosilicon polymers with desired properties [].

Modification of Functional Groups:

The allyl group (CH2=CH-CH2) and the chloromethyl group (CH2Cl) present in Allyl(chloro)dimethylsilane offer diverse functionalities for targeted modifications. Researchers can leverage this compound for O-silylation reactions, which involve the introduction of a silyl group onto an oxygen atom. For example, Allyl(chloro)dimethylsilane has been used for the O-silylation of phenyl sulfones, potentially leading to the development of new materials with tailored properties [].

Allyldimethylchlorosilane is an organosilicon compound characterized by the presence of an allyl group and two methyl groups attached to a silicon atom, along with one chlorine atom. Its chemical formula is , and it is typically a colorless liquid with a pungent odor. This compound is notable for its reactivity due to the presence of both the allyl and chlorosilane functionalities, making it useful in various chemical synthesis processes.

- Toxicity: Data on the specific toxicity of ADMCS is limited. However, it is likely to be irritating to the skin, eyes, and respiratory system due to the presence of chlorine [].

- Flammability: Flammable liquid. Flash point is estimated to be below room temperature based on similar compounds [].

- Reactivity: Reacts with water and moisture, releasing HCl gas, which is corrosive and toxic [].

Safety Precautions:

- Handle ADMCS with proper personal protective equipment (PPE) including gloves, safety glasses, and a fume hood.

- Store in a cool, dry, and well-ventilated container away from incompatible materials like water and strong oxidizing agents.

- Hydrosilylation: This reaction involves the addition of silanes to alkenes or alkynes, where allyldimethylchlorosilane can act as a silane source.

- Alkylation: As an alkylating agent, it can transfer its allyl group to various nucleophiles, facilitating the formation of more complex organic molecules.

- Reactions with Water: Allyldimethylchlorosilane reacts with water to release hydrochloric acid and form silanol compounds, which can further participate in condensation reactions.

These reactions highlight its utility in organic synthesis and materials science.

Allyldimethylchlorosilane can be synthesized through various methods:

- Hydrosilylation of Allyl Chloride: One common method involves the reaction of allyl chloride with dimethylchlorosilane in the presence of a catalyst such as rhodium or platinum. This process typically yields high purity products.

- Direct Chlorination: Another method involves the direct chlorination of dimethylallylsilane under controlled conditions, allowing for selective introduction of chlorine at the silicon center.

These methods underline the versatility in synthesizing this compound for various applications.

Allyldimethylchlorosilane finds use in several fields:

- Silicone Production: It serves as a precursor in the synthesis of silicone polymers, which are widely used in sealants, adhesives, and coatings.

- Organic Synthesis: Its reactivity allows it to be utilized in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Surface Modification: It can be employed to modify surfaces for enhanced adhesion properties or to impart hydrophobic characteristics.

These applications leverage its unique chemical properties for industrial and research purposes.

Interaction studies involving allyldimethylchlorosilane primarily focus on its reactivity with other chemical species rather than biological interactions. Research has shown that it can effectively react with various nucleophiles, leading to the formation of organosilicon derivatives. Additionally, studies on its interaction with water highlight its potential hazards due to the release of corrosive hydrochloric acid upon hydrolysis.

Allyldimethylchlorosilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

| Compound | Structure Type | Unique Characteristics |

|---|---|---|

| Dimethyldichlorosilane | Chlorosilane | Contains two methyl groups and two chlorine atoms; used in silicone production. |

| Trimethylchlorosilane | Chlorosilane | Has three methyl groups; more stable but less reactive than allyldimethylchlorosilane. |

| Allyltrimethylsilane | Silane | Contains an allyl group but lacks chlorine; used in organic synthesis. |

| Vinyltrimethylsilane | Silane | Features a vinyl group instead of an allyl; used in polymer chemistry. |

The uniqueness of allyldimethylchlorosilane lies in its combination of an allylic structure with chlorinated silicon, offering distinct reactivity patterns compared to other similar compounds. This makes it particularly valuable in applications requiring both silane functionality and alkylating ability.

Boiling Point

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive